molecular formula C13H10INO4 B3464124 5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid

5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid

Cat. No.: B3464124
M. Wt: 371.13 g/mol
InChI Key: CGFPJWRQXNTTSP-UHFFFAOYSA-N
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Description

5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its structure consists of an iodinated benzoic acid core with a furan ring, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . This reaction is favored for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 2-iodoxybenzoic acid under controlled conditions.

    Reduction: Lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as ion channels. For example, it acts on the proton-activated chloride channel by modulating its gating mechanisms. This compound can activate the channel at lower concentrations and inhibit it at higher concentrations, demonstrating a bidirectional modulation . The interaction involves binding to specific sites on the channel, affecting its proton and voltage gating properties.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-3-methylbenzoic acid: Another iodinated benzoic acid with similar chemical properties.

    5-fluoro-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid: A fluorinated analog with potential differences in reactivity and biological activity.

    2-[(2-methylfuran-3-carbonyl)amino]benzoic acid: Lacks the iodine atom, which may affect its chemical and biological properties.

Uniqueness

5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid is unique due to its iodinated structure, which imparts distinct reactivity and biological activity. The presence of the iodine atom enhances its ability to participate in substitution reactions and modulate ion channels, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO4/c1-7-9(4-5-19-7)12(16)15-11-3-2-8(14)6-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFPJWRQXNTTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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